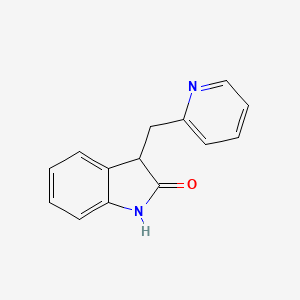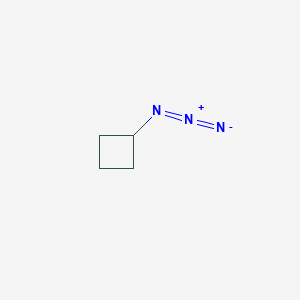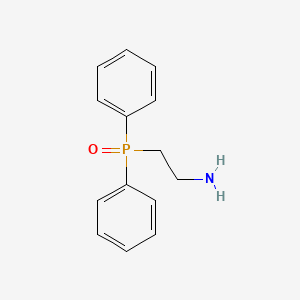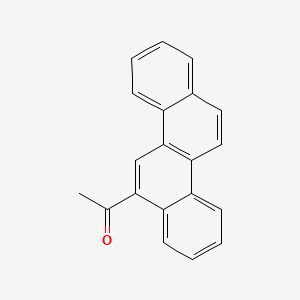
3-(Bromomethyl)cyclohexene
Übersicht
Beschreibung
“3-(Bromomethyl)cyclohexene” is a chemical compound with the molecular formula C7H11Br . It is also known by other names such as “Bromocyclohexylmethane” and "Cyclohexylmethyl bromide" . It is used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
“this compound” is synthesized by the bromination of cyclohexene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a catalytic amount of benzoyl peroxide as a radical initiator.
Molecular Structure Analysis
The molecular weight of “this compound” is 175.066 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
In terms of chemical reactions, there are discussions on how “3-bromocyclohexene” can be converted to cyclohexane . It is suggested that acid (and probably heat) is needed for the top reaction to give elimination. It is also possible with the correct choice of catalyst to reduce the alkyl halide by hydrogenation .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 188.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.8±3.0 kJ/mol and a flash point of 64.5±10.2 °C .
Wirkmechanismus
Target of Action
The primary target of 3-(Bromomethyl)cyclohexene is the carbon-carbon double bond present in alkenes . The bromine atom in the compound is highly reactive and seeks to form a bond with the carbon atoms in the alkene .
Mode of Action
The mode of action of this compound involves an electrophilic addition reaction . The bromine atom in the compound is highly polarizable, and the approaching pi bond in the alkene induces a dipole in the bromine molecule . This interaction leads to the formation of a bromonium ion, which is then attacked by a bromide ion, leading to the opening of the 3-ring and formation of the trans product .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic addition reaction pathway . This pathway involves the addition of a polarizable molecule (like bromine) to an alkene, resulting in the formation of a new compound . The downstream effects of this pathway include the formation of various organic compounds, depending on the specific alkene and electrophile involved .
Result of Action
The result of the action of this compound is the formation of a new compound through an electrophilic addition reaction . Specifically, when this compound reacts with an alkene, a bromonium ion is formed, which is then attacked by a bromide ion to form a new compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of heat or acid can facilitate the reaction . Additionally, the reaction is sensitive to light, which can induce the formation of free radicals . Therefore, the compound’s action, efficacy, and stability can vary depending on the specific environmental conditions.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(bromomethyl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDIHSPUUCHBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858808 | |
| Record name | 3-(Bromomethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34825-93-9 | |
| Record name | 3-(Bromomethyl)cyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034825939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Bromomethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-11b-phenyl-1,2,3,4,5,6-hexahydroindolizino[8,7-b]indol-4-ium;chloride](/img/structure/B1655252.png)



![3-[(2-Hydroxyphenyl)methylideneamino]oxolan-2-one](/img/structure/B1655256.png)



![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)
![[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide](/img/structure/B1655266.png)
![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)

![4-Methyl-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide](/img/structure/B1655272.png)

